(R)-N-(Piperidin-3-yl)pyridine-2-carboxamide dihydrochloride is a chemical compound with the molecular formula and a molar mass of approximately 278.18 g/mol. This compound is categorized as a piperidine derivative and is recognized for its potential applications in medicinal chemistry, particularly in the development of pharmacological agents. The compound is identified by its CAS number 1349699-94-0 and is often referenced in scientific literature concerning drug design and synthesis.
This compound falls under the class of pyridine derivatives, which are important in various biological activities. The structural features of (R)-N-(Piperidin-3-yl)pyridine-2-carboxamide dihydrochloride suggest its relevance in the design of inhibitors for various biological targets. Its classification as a dihydrochloride indicates that it contains two hydrochloride groups, which may enhance its solubility and stability in aqueous environments.
Synthesis of (R)-N-(Piperidin-3-yl)pyridine-2-carboxamide dihydrochloride can be approached through several synthetic routes, typically involving the following steps:
The synthesis can utilize various reagents and conditions, including:
The molecular structure of (R)-N-(Piperidin-3-yl)pyridine-2-carboxamide dihydrochloride features a piperidine ring attached to a pyridine carboxamide moiety. The stereochemistry indicated by the (R) configuration suggests specific spatial arrangements that may influence biological activity.
Key structural data include:
The compound can participate in various chemical reactions typical for amides and heterocycles, including:
The reactions may require specific catalysts or conditions to achieve desired yields and selectivity, often monitored by techniques such as thin-layer chromatography or high-performance liquid chromatography.
Mechanistic studies might involve:
The physical properties include:
Chemical properties include:
Relevant data can be sourced from safety data sheets and chemical databases .
(R)-N-(Piperidin-3-yl)pyridine-2-carboxamide dihydrochloride has potential applications in:
This compound's versatility makes it a valuable candidate for further research within medicinal chemistry and drug development contexts.
The (R)-enantiomer of N-(Piperidin-3-yl)pyridine-2-carboxamide exhibits superior target binding compared to its (S)-counterpart due to optimal three-dimensional orientation. X-ray crystallographic analyses reveal that the (R)-configuration positions the pyridine ring for π-π stacking with Tyr175 in the σ1 receptor (σ1R) binding pocket, while the protonated piperidine nitrogen forms a directional ionic bond with Asp126. Molecular dynamics simulations demonstrate that the (S)-enantiomer induces a 30% reduction in residence time due to steric clashes with Ile124 and Val162 residues [3] [6].
Table 1: Enantiomer-Specific Binding Parameters
Parameter | (R)-Enantiomer | (S)-Enantiomer |
---|---|---|
σ1R Binding Affinity (Ki) | 3.2 ± 0.4 nM | 148 ± 12 nM |
Residence Time (ms) | 420 ± 35 | 112 ± 18 |
ΔG Binding (kcal/mol) | -9.8 ± 0.3 | -7.1 ± 0.4 |
Enantioselective synthesis via asymmetric hydrogenation of pyridine precursors enables precise stereochemical control. Catalytic systems employing Ir(I)-P,N ligands achieve >98% enantiomeric excess for the (R)-configuration, crucial for maintaining the stereoelectronic requirements of the σ1R hydrophobic subpocket [3].
The piperidine nitrogen (pKa ≈ 10.2) exists predominantly protonated (>99%) at physiological pH (7.4), while the pyridine nitrogen (pKa ≈ 3.5) remains unprotonated. This dual-state behavior facilitates membrane penetration in neutral brain tissue (pH ≈ 7.2) followed by protonation-triggered retention in acidic tumor microenvironments (pH ≈ 6.5). Free energy perturbation studies indicate a pKa shift to 8.9 near Glu172 residues in σ1R, enhancing electrostatic complementarity [4] [7].
Table 2: Protonation States Across Biological Milieux
Biological Compartment | pH | Piperidine N% Protonated | Pyridine N% Protonated |
---|---|---|---|
Plasma | 7.4 | 99.8% | 0.3% |
Blood-Brain Barrier | 7.2 | 99.3% | 0.5% |
Intracellular (Lysosomal) | 4.5 | 100% | 23.7% |
Tumor Microenvironment | 6.5 | 99.9% | 1.2% |
Electrostatic potential mapping confirms charge delocalization: The protonated piperidinium maintains partial positive charge on C2/C6 hydrogens (δ+ ≈ 0.18 e), enabling weak C–H···O bonding with backbone carbonyls (ΔG ≈ -1.2 kcal/mol) [4].
The protonated piperidinium ion forms bidentate salt bridges with σ1R’s Glu172 side chain (Oε1···N distance: 2.65 ± 0.12 Å; Oε2···N: 2.82 ± 0.15 Å). Mutagenesis studies confirm energetic penalties: Glu172Ala mutation reduces binding affinity by 200-fold (ΔΔG = +3.1 kcal/mol). The carboxamide linker acts as a hydrogen-bond conduit, with carbonyl oxygen accepting H-bonds from Tyr103 (2.91 Å) and amide nitrogen donating H-bonds to Glu184 (2.78 Å) [4].
Table 3: Key Protein-Ligand Interactions in σ1R Cocrystal Structures
Residue | Interaction Type | Distance (Å) | Energy Contribution (kcal/mol) |
---|---|---|---|
Glu172 | Ionic (Salt Bridge) | 2.65 ± 0.12 | -4.8 |
Tyr103 | H-bond (Carbonyl Acceptor) | 2.91 ± 0.08 | -2.3 |
Glu184 | H-bond (Amide Donor) | 2.78 ± 0.11 | -1.9 |
Trp173 | π-π Stacking (Pyridine) | 3.62 ± 0.15 | -1.5 |
Phe107 | Hydrophobic (Piperidine) | 3.88 ± 0.20 | -0.7 |
Conformational gating occurs upon ligand binding: Salt bridge formation triggers a 15° rotation in transmembrane helix 4, enlarging the hydrophobic subpocket by 38 ų to accommodate the pyridine ring [4] [8].
The (R)-enantiomer inhibits P-glycoprotein (P-gp; ABCB1) with IC₅₀ = 8.3 μM (versus 42.7 μM for (S)-enantiomer) through competitive binding at the verapamil site. In vitro bidirectional transport assays across MDCKII-ABCB1 monolayers demonstrate a concentration-dependent efflux ratio reduction: From 18.2 (vehicle) to 2.1 at 50 μM. This inhibition enhances brain penetration, with Kp,uu increasing from 0.03 (control) to 0.61 at therapeutic doses [2] [6].
Table 4: Efflux Transporter Modulation Parameters
Parameter | (R)-Enantiomer | (S)-Enantiomer | Verapamil (Control) |
---|---|---|---|
P-gp IC₅₀ (μM) | 8.3 ± 0.9 | 42.7 ± 3.1 | 5.1 ± 0.4 |
BCRP Inhibition (%) at 10 μM | 78 ± 6 | 24 ± 3 | 82 ± 7 |
Efflux Ratio (MDCKII-ABCB1) | 2.1 ± 0.3 | 12.6 ± 1.8 | 1.9 ± 0.2 |
Kp,uu (Brain/Plasma) | 0.61 ± 0.05 | 0.08 ± 0.01 | 0.67 ± 0.06 |
The inhibition mechanism involves π-cation stacking between the protonated piperidine and Tyr310 (distance: 3.8 Å), supplemented by H-bond donation from the carboxamide to Gln721. Molecular docking indicates overlapping binding poses with known P-gp substrates like loperamide (RMSD = 1.2 Å), explaining its competitive displacement [2].
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1